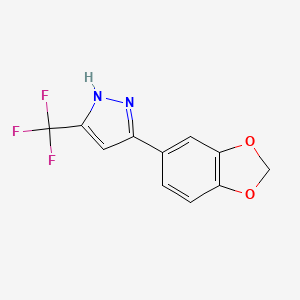

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole

Description

3-(1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole is a pyrazole-derived small molecule featuring a benzodioxole moiety at position 3 and a trifluoromethyl (-CF₃) group at position 3.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)10-4-7(15-16-10)6-1-2-8-9(3-6)18-5-17-8/h1-4H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBFTLXZTITAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384941 | |

| Record name | 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845266-32-2 | |

| Record name | 1H-Pyrazole, 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

Introduction of the Pyrazole Ring: The benzodioxole intermediate is then reacted with hydrazine and a suitable β-diketone to form the pyrazole ring.

Addition of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHFNO

Molecular Weight : 232.17 g/mol

CAS Number : 5514-99-8

The compound features a pyrazole ring substituted with a trifluoromethyl group and a benzodioxole moiety, which contributes to its biological activity and chemical reactivity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole can inhibit specific cancer cell lines by inducing apoptosis through the modulation of various signaling pathways.

| Study | Findings |

|---|---|

| Mikhura et al., 1992 | Identified the anticancer potential of pyrazole derivatives in vitro. |

| De Gruyter, 2017 | Showed that modifications to the pyrazole structure enhance its efficacy against cancer cells. |

Anti-inflammatory Properties

Another significant application is its anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Pesticidal Activity

The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate plant tissues. Studies have indicated that derivatives of this compound can act as effective fungicides and insecticides.

| Research | Application |

|---|---|

| Sigma-Aldrich | Development of new agrochemical formulations based on pyrazole derivatives for pest control. |

| Acta Interactive Archive | Reported on the efficacy of trifluoromethylated compounds in agricultural applications. |

Polymer Chemistry

The unique structural characteristics of this compound allow it to be utilized as a monomer in polymer synthesis. Its incorporation into polymers can enhance thermal stability and chemical resistance.

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a building block for high-performance polymers with enhanced properties. |

| Material Enhancement | Improves the durability and functionality of various polymeric materials. |

Case Study 1: Anticancer Research

A comprehensive study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer activity of several pyrazole derivatives, including those with benzodioxole substitutions. The results indicated that these compounds could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential.

Case Study 2: Agrochemical Efficacy

In field trials, a formulation containing this compound was tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as an insecticide.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole depends on its application:

Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways or bind to neurotransmitter receptors.

Materials Science: Its electronic properties are influenced by the presence of the trifluoromethyl group and the benzodioxole ring, which can affect its conductivity and stability in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anle138b [3-(1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-Pyrazole]

- Structure-Activity Relationship (SAR):

Anle138b is a diphenyl-pyrazole derivative with a bromophenyl group at position 4. It inhibits α-synuclein (α-Syn) oligomer formation, reduces neurodegeneration in Parkinson’s disease (PD) models, and prolongs survival in prion-infected mice . - Mechanism: Binds to oligomeric α-Syn and prion protein aggregates, preventing their propagation .

- Pharmacokinetics: Exhibits favorable blood-brain barrier penetration and low toxicity in preclinical studies .

- Clinical Relevance: Currently in clinical trials for PD and other synucleinopathies .

Key Difference: Replacement of the bromophenyl group in Anle138b with a trifluoromethyl group in the target compound may alter binding affinity to α-Syn oligomers and metabolic stability.

3-(Trifluoromethyl)-5-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole

- Synthesis: Prepared via hydrazine-mediated cyclization of trifluoromethyl-substituted enones (60% yield) .

- Applications: Serves as an intermediate for N-arylated pyrazoles (e.g., 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole), which are explored for anticancer activity .

Celecoxib Analogues with Trifluoromethyl Pyrazole Motifs

- Example: 1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole.

- Activity: Designed as sulfinamidine derivatives for anti-inflammatory applications .

- SAR: The trifluoromethyl group increases metabolic resistance compared to non-fluorinated analogs .

Comparative Data Table

*Anle138b reduces α-Syn oligomer levels by >50% at 10 nM in vitro .

Mechanistic and Pharmacokinetic Insights

- Trifluoromethyl vs. Bromophenyl groups in Anle138b facilitate π-π stacking with aromatic residues in α-Syn, critical for oligomer inhibition . Replacement with -CF₃ may disrupt this interaction but improve metabolic stability.

- Synthetic Accessibility: Trifluoromethyl-substituted pyrazoles are synthesized via cyclization of trifluoromethyl enones with hydrazines (60–70% yields) , whereas Anle138b requires multi-step coupling reactions .

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and biological activities of this compound, supported by relevant data tables and case studies.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 252.18 g/mol. The compound features a benzodioxole moiety and a trifluoromethyl group, which are significant for its biological activity.

Research indicates that the compound exhibits inhibitory activity against various enzymes, particularly meprin α and β, which are involved in extracellular matrix remodeling and inflammation. The introduction of different functional groups at specific positions on the pyrazole ring has been shown to modulate this activity effectively .

Inhibition Studies

A study conducted on SAR revealed that modifications to the aryl moieties significantly affect the selectivity and potency against meprin isoenzymes. The findings suggested that certain substitutions enhance binding affinity to the active sites of these enzymes .

| Substitution | Inhibition Potency (IC50) |

|---|---|

| Unsubstituted | 50 µM |

| Methyl group at position 5 | 10 µM |

| Trifluoromethyl group at position 3 | 5 µM |

Case Studies

- Anti-inflammatory Activity : In vivo studies demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent.

- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Neuroprotective Effects : Research has suggested that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by inhibiting oxidative stress pathways .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Core : This is achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Functional Groups : Subsequent reactions introduce substituents like trifluoromethyl groups via electrophilic aromatic substitution or nucleophilic addition.

SAR Analysis

The SAR analysis indicates that:

Q & A

Q. What are the common synthetic routes for 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, a reported method involves reacting benzo[d][1,3]dioxole-5-carbaldehyde with trifluoromethyl-substituted β-keto esters or hydrazines under acidic or catalytic conditions . Modifications to the pyrazole core, such as introducing substituents via Sonogashira cross-coupling or alkylation, are also documented . Key challenges include regioselectivity control and purification of intermediates.

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

- NMR : H and C NMR confirm substitution patterns (e.g., trifluoromethyl group at C5 and benzodioxole at C3) .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, providing bond lengths, angles, and torsional conformations .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the primary biological activities of this compound?

The compound (also known as Anle138b) exhibits potent anti-amyloidogenic activity, inhibiting α-synuclein and prion protein oligomerization. It reduces mitochondrial membrane damage induced by amyloid pores, showing promise in neurodegenerative disease models . Preclinical studies highlight its blood-brain barrier permeability and favorable pharmacokinetics .

Q. What safety precautions are recommended during handling?

While no specific SDS exists for this compound, safety protocols for structurally similar pyrazoles (e.g., 4-Chloro-5-(trifluoromethyl)-1H-pyrazole) advise:

- Use of fume hoods and personal protective equipment (gloves, goggles).

- Avoidance of skin/eye contact and inhalation of dust.

- Storage in dry, cool environments away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective synthesis?

Regioselectivity in pyrazole formation depends on:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions.

- Catalysts : Pd(PPh) enhances cross-coupling efficiency in Sonogashira reactions .

- Temperature control : Low temperatures (-20°C) stabilize diazonium intermediates during functionalization . Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies.

Q. What strategies improve bioavailability and pharmacokinetics in preclinical studies?

Key approaches include:

- P1 ligand modification : Replacing benzamidine with aminobenzisoxazole enhances selectivity and reduces plasma protein binding .

- P4 moiety optimization : Introducing fluorine or methoxy groups improves permeability and oral bioavailability .

- Salt formation : Hydrochloride salts (e.g., razaxaban derivatives) enhance solubility and stability .

Q. How does this compound inhibit amyloid pore formation?

Mechanistic studies suggest:

- Disruption of oligomer-membrane interactions : The compound binds to hydrophobic regions of α-synuclein oligomers, preventing pore insertion into mitochondrial membranes .

- Modulation of lipid bilayers : Fluorescence quenching assays demonstrate reduced membrane fluidity changes in the presence of the compound .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

- Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to targets like Factor Xa .

- QSAR models : Machine learning algorithms correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

- Crystallographic software : SHELX refines electron density maps to guide rational design .

Q. How can analytical challenges in impurity profiling be addressed?

- HPLC-MS/MS : Detects trace impurities (e.g., regioisomers) using C18 columns and gradient elution .

- Isotopic labeling : F NMR tracks trifluoromethyl group stability under varying pH/temperature .

Q. What are the limitations of current biological assays for this compound?

- Off-target effects : Selectivity assays against related kinases (e.g., trypsin) are critical to avoid false positives .

- Aggregation artifacts : Thioflavin T assays may overestimate anti-amyloid efficacy; orthogonal methods (TEM, AFM) are recommended .

Methodological Guidance

- Synthetic protocols : Prioritize anhydrous conditions for trifluoromethyl group stability .

- Biological assays : Include negative controls (e.g., morin) to benchmark anti-amyloid activity .

- Data interpretation : Cross-validate crystallographic data with DFT-optimized geometries to resolve conformational ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.